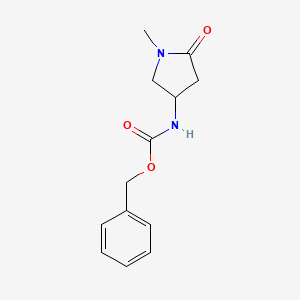

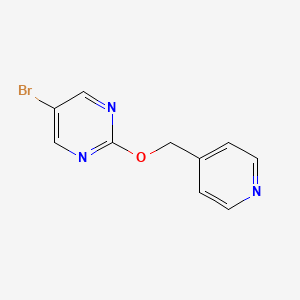

![molecular formula C25H23N3O4S2 B2363514 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049959-38-7](/img/structure/B2363514.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a compound that has been studied for its antimicrobial activity . It is one of several novel 4-thiazolidinones with a benzothiazole moiety .

Synthesis Analysis

The synthesis of this compound and others like it involves the use of benzothiazole derivatives . The structures of these compounds have been determined by spectroscopic studies, including FT-IR, 1H NMR, 13C NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectroscopic studies . These studies have revealed that electron-donating groups associated with thiazolidine bearing benzothiazole rings have a significant effect on the antimicrobial activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied, and it has been found that the presence of electron-donating groups associated with thiazolidine bearing benzothiazole rings contributes positively to the antimicrobial activity of these compounds .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer properties. Isoxazole derivatives of this compound were synthesized and evaluated for cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, it exhibited significant anti-cancer activity against the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM. Further studies revealed that one of the promising derivatives induced G2/M cell cycle arrest and increased p53 levels in Colo205 cells. Additionally, alterations in key mitochondrial proteins (Bcl-2 and Bax) led to apoptosis through caspase activation .

Anticonvulsant Effects

While not extensively studied, novel derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. These N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives showed potential in experimental epilepsy models. Further investigations are warranted to explore their efficacy in managing seizures .

Nonlinear Optical Properties

The N-(thiazol-2-yl)piperidine-2,6-dione derivatives, which include this compound, were characterized for their nonlinear optical (NLO) properties. Among the newly synthesized compounds, two displayed strong NLO properties. Computational studies and UV spectroscopy were employed to understand their behavior .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)28-16-4-6-22(28)24(29)26-18-10-8-17(9-11-18)25-27-21-5-2-3-7-23(21)33-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRVHMWPLVRCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)

![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)

![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)

![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)